4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid
CAS No.:
Cat. No.: VC13803510
Molecular Formula: C57H39NO6
Molecular Weight: 833.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C57H39NO6 |
|---|---|
| Molecular Weight | 833.9 g/mol |
| IUPAC Name | 4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid |
| Standard InChI | InChI=1S/C57H39NO6/c59-55(60)49-19-13-43(14-20-49)37-1-7-40(8-2-37)46-25-31-52(32-26-46)58(53-33-27-47(28-34-53)41-9-3-38(4-10-41)44-15-21-50(22-16-44)56(61)62)54-35-29-48(30-36-54)42-11-5-39(6-12-42)45-17-23-51(24-18-45)57(63)64/h1-36H,(H,59,60)(H,61,62)(H,63,64) |
| Standard InChI Key | HNYMUZVMKUZVCF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O |
Introduction
4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))
This compound, also known as 4-[4-[4-(4-carboxyphenyl)-N-[4-(4-carboxyphenyl)phenyl]anilino]phenyl]benzoic acid, shares similarities with the target compound in terms of its biphenyl units and carboxylic acid functionalities. It has a molecular weight of 605.6 g/mol and is listed under PubChem CID 60197031 .
4-[4-(4-carboxyphenyl)phenyl]benzoic acid
This compound is simpler but related, with a molecular formula of C20H14O4 and a molecular weight of 322.33 g/mol. It is commercially available with high purity (97%) and is used in various chemical syntheses .
Potential Applications
Given the structural complexity and functional groups present in these related compounds, potential applications could include:
-
Materials Science: The extensive aromatic systems and carboxylic acid groups could be useful in the synthesis of polymers or as building blocks for supramolecular structures.
-
Pharmaceuticals: The presence of multiple aromatic rings and carboxylic acids might confer biological activity, such as enzyme inhibition or receptor binding, although specific biological activities would need to be determined experimentally.
Synthesis and Characterization
The synthesis of such complex molecules typically involves multi-step reactions, including coupling reactions to form the biphenyl units and subsequent functionalization to introduce the carboxylic acid groups. Characterization would involve spectroscopic methods like NMR, IR, and mass spectrometry to confirm the structure.
Data Tables
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. |
|---|---|---|---|
| 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid)) | Not specified | 605.6 | 1239602-35-7 |
| 4-[4-(4-carboxyphenyl)phenyl]benzoic acid | C20H14O4 | 322.33 | 13653-84-4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume